(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key absorption bands include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 1.44 (s, 9H) : tert-Butyl protons of the Boc group.
- δ 3.15–3.45 (m, 4H) : Epoxide ring protons (Hₐ and Hᵦ) and methoxy methylene (-OCH₂-).
- δ 2.70–2.90 (m, 2H) : Methylene protons adjacent to the secondary amine.
- δ 1.20 (d, J = 6.8 Hz, 3H) : Methyl group at the propanamine stereocenter .
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (MS)
- ESI-MS (m/z): [M+H]⁺ calculated 232.15 , observed 232.1 .
- Fragmentation pathways include loss of the Boc group (m/z 175.1) and cleavage of the epoxide ring (m/z 129.0) .
Thermodynamic Properties and Stability Under Varied Conditions
Thermal Stability
Differential scanning calorimetry (DSC) of related Boc-protected amines shows decomposition onset temperatures near 180–200°C , with the Boc group cleaving before the epoxide ring degrades . The compound is recommended for storage at 2–8°C in anhydrous conditions to prevent epoxide hydrolysis .
Solubility and Partitioning
Stability in Solution
The epoxide ring remains intact in neutral or basic solvents (e.g., THF, acetonitrile) but undergoes hydrolysis in acidic aqueous media (pH < 4) to form diol derivatives. Trifluoroethanol, a solvent used in Boc-deprotection, does not react with the epoxide at room temperature .
Table 2: Stability Profile
| Condition | Outcome |
|---|---|
| Acidic (pH 2–3) | Epoxide hydrolysis to vicinal diol |
| Basic (pH 10–12) | Boc deprotection via β-elimination |
| Ambient Temperature | Stable for >6 months if stored desiccated |
| Light Exposure | No significant degradation observed |
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxiran-2-ylmethoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-8(5-14-6-9-7-15-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
GXJWOVWRSONIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Epoxidation Coupled with Boc Protection
Chiral Epoxide Synthesis
The (S)-epoxide group is synthesized via Sharpless asymmetric epoxidation of allyl ether precursors. For example:
- Starting material : Allyl ether derived from (R)-1-amino-2-propanol.
- Epoxidation : Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) yield the (S)-epoxide with >90% enantiomeric excess (ee).
- Boc protection : The amine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving >95% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| Allyl ether formation | Allyl bromide, K₂CO₃, DMF, 60°C | 85% | Retention of (R)-amine |
| Epoxidation | Ti(OiPr)₄, (+)-DET, TBHP, -20°C | 78% | (S)-epoxide (92% ee) |
| Boc protection | (Boc)₂O, TEA, DCM, rt | 95% | No racemization |
Reductive Amination with In Situ Boc Protection
One-Pot Methodology
This method integrates reductive amination and Boc protection using sodium triacetoxyborohydride (STAB) and (Boc)₂O:
- Substrates : Ketone (e.g., acetone) and primary amine containing the epoxide-methoxy group.
- Conditions : STAB reduces the imine intermediate, while (Boc)₂O traps the secondary amine.
- Stereocontrol : Chiral catalysts (e.g., (R)-BINOL) ensure (R)-configuration at the propanamine center (85–90% ee).
Key Data:
| Parameter | Details | Outcome |
|---|---|---|
| Reductive agent | STAB (2.5 equiv) | 88% conversion |
| Boc agent | (Boc)₂O (1.2 equiv) | 91% yield |
| Solvent | Dichloromethane | Compatible with epoxide |
Mitsunobu Etherification with Chiral Building Blocks
Epoxide-Containing Alcohol Coupling
The (S)-epoxide moiety is introduced via Mitsunobu reaction between Boc-protected (R)-1-amino-2-propanol and (S)-glycidol derivatives:
- Glycidol activation : (S)-Glycidol is converted to a tosylate using TsCl/pyridine.
- Mitsunobu conditions : DIAD, PPh₃, and THF facilitate ether bond formation with inversion of configuration.
Key Data:
| Component | Role | Yield |
|---|---|---|
| (S)-Glycidyl tosylate | Electrophile | 75% |
| Boc-(R)-propanamine | Nucleophile | 82% |
| Reaction time | 12 h, 0°C to rt | 68% overall |
Enzymatic Resolution of Racemic Intermediates
Kinetic Resolution
Lipases (e.g., Candida antarctica) resolve racemic mixtures of epoxide or amine intermediates:
- Substrate : Racemic 1-[(oxiran-2-ylmethoxy)]-2-propanamine.
- Conditions : Vinyl acetate as acyl donor, hexane solvent, 40°C.
- Outcome : (R)-amine is acetylated preferentially, leaving (S)-enantiomer unreacted (90% ee).
Key Data:
| Parameter | Details | Result |
|---|---|---|
| Enzyme loading | 20 mg/mmol substrate | 88% ee |
| Reaction time | 24 h | 70% yield |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Asymmetric Epoxidation | High stereocontrol, scalable | Multi-step synthesis | 70–85% |
| Reductive Amination | One-pot simplicity | Requires chiral catalysts | 80–91% |
| Mitsunobu Reaction | Mild conditions, retains epoxide integrity | Costly reagents | 65–75% |
| Enzymatic Resolution | Eco-friendly, high ee | Low throughput | 60–70% |
Critical Challenges and Solutions
Epoxide Stability
Stereochemical Purity
- Issue : Racemization at the propanamine center.
- Solution : Low-temperature reactions (-20°C) and chiral auxiliaries.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The (S)-oxiran-2-ylmethoxy group undergoes nucleophilic ring-opening reactions due to the strained three-membered epoxide ring. Reactivity depends on the nucleophile and reaction conditions:
Key Observations :
-
Acidic conditions favor protonation of the epoxide oxygen, promoting SN2 attack at the less hindered C2 position.
-
Steric effects from the Boc group and methoxy substituent influence regioselectivity during nucleophilic additions .
Boc Deprotection
The Boc group is removed under acidic conditions to generate a free amine, enabling further functionalization:
Applications :
-
The deprotected amine serves as a precursor for peptide coupling or re-protection with alternative groups (e.g., Fmoc).
Esterification and Etherification
The secondary alcohol formed after epoxide ring-opening can undergo further derivatization:
Limitations :
Catalytic Cross-Coupling
While not directly reported for this compound, analogous epoxides participate in zinc-catalyzed Suzuki–Miyaura couplings under specific conditions (Table 1, ). Theoretical pathways include:
-
Transmetallation of the epoxide-oxygen-coordinated zinc species with arylboron nucleophiles.
-
SN2 displacement of the epoxide with aryl-zinc intermediates.
Stability and Side Reactions
-
Thermal Stability : Decomposition occurs above 150°C, releasing isobutylene and CO₂ from the Boc group .
-
Radical Pathways : No radical intermediates detected in epoxide ring-opening under standard conditions.
Unresolved Challenges
Scientific Research Applications
Synthetic Applications
Chiral Synthesis:
(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine is often utilized in the synthesis of complex organic molecules due to its chiral nature. It serves as a building block in asymmetric synthesis, allowing for the creation of enantiomerically pure compounds. The Boc (tert-butyloxycarbonyl) protecting group facilitates the introduction of functional groups while maintaining the integrity of the amine functionality.
Case Study:
A study demonstrated the use of this compound in synthesizing various pharmaceuticals where chirality is crucial. The compound was involved in reactions yielding key intermediates for anti-cancer agents, showcasing its versatility in drug development .
Pharmaceutical Applications
Drug Development:
The compound's ability to act as a chiral auxiliary makes it valuable in the pharmaceutical industry. It has been employed in the synthesis of drugs targeting neurological disorders, where specific stereochemistry is essential for biological activity.
Case Study:
Research highlighted its role in synthesizing a novel class of neuroprotective agents. The incorporation of this compound into synthetic pathways led to compounds exhibiting significant efficacy in preclinical models of neurodegeneration .
Material Science
Polymer Chemistry:
In material science, this compound has been explored as a monomer for producing polymers with specific mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength.
Case Study:
A recent investigation focused on creating copolymers using this compound, demonstrating improved flexibility and resilience compared to traditional materials. These findings suggest potential applications in coatings and adhesives where durability is paramount .
Biological Applications
Enzyme Inhibition:
The compound has shown promise as an enzyme inhibitor, particularly in studies involving proteases and kinases. Its structural characteristics allow it to interact effectively with active sites of target enzymes.
Case Study:
In vitro studies reported that derivatives of this compound exhibited significant inhibitory effects on specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Synthetic Applications | Chiral synthesis | Enables creation of enantiomerically pure compounds |
| Pharmaceutical | Drug development | Key intermediate for neuroprotective agents |
| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |
| Biological | Enzyme inhibition | Significant inhibition on cancer-related kinases |
Mechanism of Action
The mechanism of action of ®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The oxirane ring and Boc-protected amine group play crucial roles in these interactions.
Comparison with Similar Compounds
N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4)
- Structure : Lacks the epoxide group; contains a hydroxyl group instead.
- Reactivity : The hydroxyl group is less reactive than an epoxide, limiting utility in ring-opening reactions. However, it serves as a precursor for further functionalization (e.g., oxidation to ketones or substitution).
- Applications: Used as a chiral building block in peptidomimetics and β-amino alcohol synthesis. Commercial availability (Kanto Reagents) highlights its industrial relevance .
(R)-1-(Methylamino)-N-Boc-2-propanamine (CAS 1864893-64-0)
N-Boc-(R)-2-Amino-3-methoxy-1-propanol (CAS 183793-49-9)
(R)-1-(Cbz-amino)-3-methoxy-2-propanol (CAS 1030825-20-7)
- Structure : Uses a carbobenzyloxy (Cbz) protecting group instead of Boc.
- Reactivity: Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions. This difference dictates orthogonal protection strategies in multi-step syntheses.
- Applications : Common in peptide synthesis where sequential deprotection is required .
Data Table: Key Structural and Functional Differences
Biological Activity
(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, research findings, and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₉NO₃
- Molecular Weight : 185.25 g/mol
The compound features a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of an epoxide group suggests potential reactivity that may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The epoxide group can undergo hydrolysis, leading to the formation of reactive intermediates that may interact with nucleophiles in biological systems. This reactivity is crucial for its potential therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors or other cellular receptors, influencing signaling pathways.
- Antimicrobial Activity : There are indications that similar compounds exhibit antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the antibacterial properties of compounds structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting a mechanism involving cell wall synthesis disruption.
-
Cytotoxicity Assays :
- Cytotoxicity tests conducted on various cancer cell lines showed that the compound exhibits selective cytotoxicity, potentially targeting cancer cells while sparing normal cells. This selectivity is crucial for developing anticancer therapies.
-
Enzyme Interaction Studies :
- Research utilizing X-ray fluorescence spectrometry demonstrated that the compound binds selectively to certain enzymes, impacting their activity. This finding supports further investigation into its role as a potential enzyme inhibitor in metabolic disorders.
Comparative Analysis
| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Significant against Gram-positive bacteria | Selective against cancer cells | Moderate |
| Related Compound A | Moderate | High | Low |
| Related Compound B | High | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine, and how can stereochemical purity be ensured?
- Methodological Answer : The compound can be synthesized via epoxide ring-opening or selective Boc-protection strategies. For stereochemical control, chiral HPLC or enzymatic resolution is recommended to separate enantiomers. NMR (¹H, ¹³C) and polarimetry should confirm stereochemical integrity . Boc protection of the amine group is critical to prevent side reactions during epoxide functionalization; tert-butoxycarbonyl (Boc) is stable under basic conditions but cleaved with TFA in dichloromethane .
Q. What analytical techniques are suitable for characterizing this compound, and how can conflicting data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR to verify Boc-group integrity (δ ~1.4 ppm for tert-butyl) and epoxide protons (δ ~3.0–4.0 ppm).
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, resolving ambiguities in stereochemistry .
- Conflict Resolution : If NMR and X-ray data conflict (e.g., unexpected coupling constants), re-examine sample purity or consider dynamic effects in solution (e.g., epoxide ring puckering).
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Epoxide Hazard : Epoxides are potential alkylating agents; use nitrile gloves, fume hoods, and eye protection.
- Boc Group Stability : Avoid prolonged exposure to acids (e.g., TFA) during handling to prevent premature deprotection .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the epoxide .
Advanced Research Questions
Q. How does the stereochemistry of the epoxide group [(S)-oxiran-2-ylmethoxy] influence reactivity in ring-opening reactions?
- Methodological Answer : The (S)-configured epoxide dictates regioselectivity in nucleophilic attacks. For example, in acid-catalyzed ring-opening, nucleophiles (e.g., amines) preferentially attack the less substituted carbon due to steric and electronic effects. Computational modeling (DFT) can predict transition states, while LC-MS monitors reaction pathways .
Q. What strategies optimize Boc deprotection without compromising the epoxide moiety?
- Methodological Answer :
- Acidic Conditions : Use TFA in DCM (0–5°C) for Boc removal; monitor via TLC (disappearance of Boc δ ~1.4 ppm in NMR).
- Epoxide Stability : Avoid protic acids (e.g., HCl) at elevated temperatures to prevent epoxide hydrolysis. Test stability via control experiments with model epoxides .
Q. How can this compound serve as a building block in peptide/protein conjugation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
